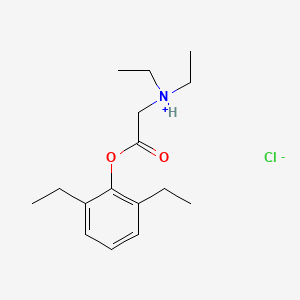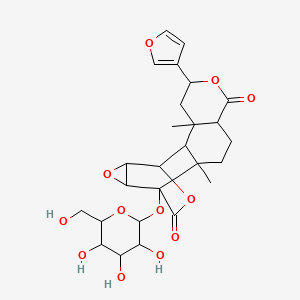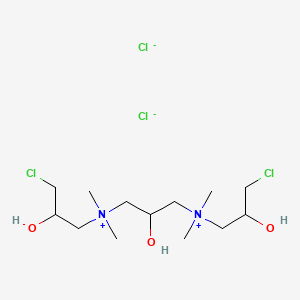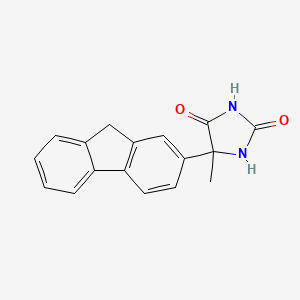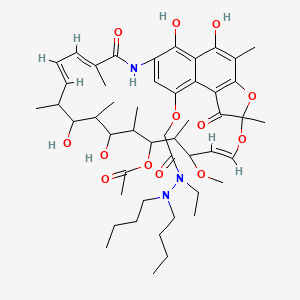
Rifamycin B dibutylethylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rifamycin B dibutylethylhydrazide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their broad-spectrum antibacterial activity, particularly against mycobacteria, which makes them valuable in the treatment of diseases such as tuberculosis and leprosy . This compound is a semi-synthetic compound designed to enhance the pharmacological properties of the parent molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin B dibutylethylhydrazide typically involves the chemical modification of rifamycin B. The process begins with the isolation of rifamycin B from the fermentation broth of Amycolatopsis mediterranei . The rifamycin B is then subjected to a series of chemical reactions, including hydrazone formation with dibutylethylhydrazide under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The fermentation process is optimized to maximize the yield of rifamycin B, which is then purified and chemically modified. The use of continuous flow synthesis in microreactors has been explored to improve the efficiency and reduce the cost of production .
Analyse Chemischer Reaktionen
Types of Reactions
Rifamycin B dibutylethylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly at the hydrazide moiety, can lead to the formation of new derivatives with enhanced activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various rifamycin derivatives with different pharmacological profiles. These derivatives are often screened for their antibacterial activity and other therapeutic properties .
Wissenschaftliche Forschungsanwendungen
Rifamycin B dibutylethylhydrazide has a wide range of scientific research applications:
Wirkmechanismus
Rifamycin B dibutylethylhydrazide exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase . This inhibition prevents the synthesis of RNA, thereby blocking protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, which is essential for the transcription process .
Vergleich Mit ähnlichen Verbindungen
Rifamycin B dibutylethylhydrazide is compared with other rifamycin derivatives such as rifampicin, rifabutin, and rifapentine . While all these compounds share a common mechanism of action, this compound is unique in its chemical structure, which provides it with distinct pharmacological properties. For instance, it may exhibit different pharmacokinetics and bioavailability compared to other rifamycins .
List of Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
- Rifamycin SV
- Rifamycin S
Eigenschaften
CAS-Nummer |
38123-28-3 |
|---|---|
Molekularformel |
C49H71N3O13 |
Molekulargewicht |
910.1 g/mol |
IUPAC-Name |
[(9E,19E,21E)-27-[2-[(dibutylamino)-ethylamino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C49H71N3O13/c1-13-16-22-51(23-17-14-2)52(15-3)37(54)26-62-36-25-34-44(58)39-38(36)40-46(32(9)43(39)57)65-49(11,47(40)59)63-24-21-35(61-12)29(6)45(64-33(10)53)31(8)42(56)30(7)41(55)27(4)19-18-20-28(5)48(60)50-34/h18-21,24-25,27,29-31,35,41-42,45,55-58H,13-17,22-23,26H2,1-12H3,(H,50,60)/b19-18+,24-21+,28-20+ |
InChI-Schlüssel |
IGGFRTRKZAPDSI-ZERZFNGNSA-N |
Isomerische SMILES |
CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
Kanonische SMILES |
CCCCN(CCCC)N(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


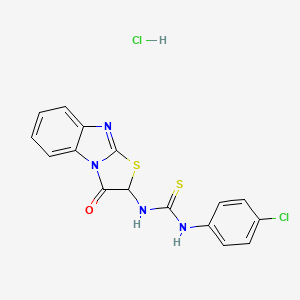
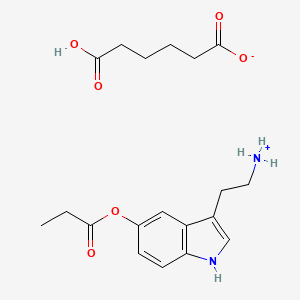
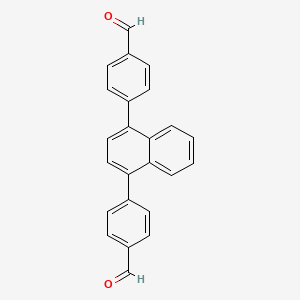
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
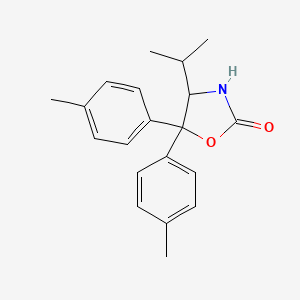
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)

![[1,1'-Biphenyl]-2,3',6-triol](/img/structure/B13739651.png)


